N-Fmoc-3-hydroxy-DL-phenylalanine
Overview
Description
N-Fmoc-3-hydroxy-DL-phenylalanine is a derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Mechanism of Action
Target of Action
N-Fmoc-3-hydroxy-DL-phenylalanine is a complex molecule that has been used in research . .
Mode of Action
It is known that fmoc-phenylalanine can form hydrogels through self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
Biochemical Pathways
It is known that fmoc-phenylalanine can form hydrogels, which are important in biomedical applications .
Result of Action
It is known that fmoc-phenylalanine can form hydrogels, which have potential applications in 3d cell culture and regenerative medicine .
Action Environment
It is known that the self-assembly of fmoc-phenylalanine to form hydrogels can be influenced by factors such as ph and buffer ions .
Biochemical Analysis
Biochemical Properties
It is known that Fmoc-dipeptides, including N-Fmoc-3-hydroxy-DL-phenylalanine, can interact with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the aromatic Fmoc group, which can form π–π stacking interactions . The nature of these interactions can vary depending on the specific biomolecules involved and the conditions of the reaction .
Cellular Effects
It has been reported that Fmoc-dipeptides can influence cell function . For instance, Fmoc-phenylalanine-valine, a dipeptide hydrogel scaffold, has been used for 3D culture of various cells . It has been observed to exhibit cell type-dependent biological activity, with higher cell proliferation attained in certain cell types .
Molecular Mechanism
It is known that Fmoc-dipeptides can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Fmoc-dipeptides can exhibit changes in their effects over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that phenylalanine metabolism can be altered in certain conditions . For instance, in Parkinson’s disease, phenylalanine metabolism has been observed to shift, producing higher amounts of trans-cinnamate instead of tyrosine .
Transport and Distribution
It is known that Fmoc-dipeptides can interact with various transporters or binding proteins .
Subcellular Localization
It is known that Fmoc-dipeptides can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-hydroxy-DL-phenylalanine typically involves the protection of the amino group of 3-hydroxy-DL-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-hydroxy-DL-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a solvent like N,N-dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-DL-phenylalanine.
Reduction: Regeneration of 3-hydroxy-DL-phenylalanine.
Substitution: Formation of deprotected 3-hydroxy-DL-phenylalanine.
Scientific Research Applications
N-Fmoc-3-hydroxy-DL-phenylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-hydroxy-L-phenylalanine
- N-Fmoc-3-hydroxy-D-phenylalanine
- N-Fmoc-3-fluorophenylalanine
Uniqueness
N-Fmoc-3-hydroxy-DL-phenylalanine is unique due to its racemic mixture of both D- and L- enantiomers, which can provide different biological activities and properties compared to its individual enantiomers. This makes it a valuable compound for studying the effects of chirality on biological systems and for developing new therapeutic agents .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAKQPPYEQCJTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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